molecular formula C19H15N7O3 B2982433 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-46-5

3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2982433
CAS No.: 890953-46-5
M. Wt: 389.375
InChI Key: JQDKISGZALVEEP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted at position 1 with a meta-tolyl group (m-tolyl, C₆H₄CH₃) and at position 4 with a benzohydrazide moiety bearing a nitro group at the 3-position. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized via condensation reactions under reflux conditions (e.g., with formamide or amines) .

Properties

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDKISGZALVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values in the micromolar range.
  • Mechanism of Action : It is believed that the compound inhibits key signaling pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been explored. In vitro assays revealed that this compound exhibits:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Moderate antifungal activity against several phytopathogenic fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its efficacy. Key findings include:

  • Nitro Group : The presence of the nitro group is crucial for enhancing the biological activity by increasing electron affinity.
  • Pyrazole Ring : Modifications on the pyrazole ring significantly affect the binding affinity to target enzymes and receptors.

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various pathogens. Results showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Candida albicans .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Position 1 Substituent Position 4 Substituent Key Functional Groups Melting Point/Stability
Target Compound m-Tolyl (C₆H₄CH₃) 3-Nitrobenzohydrazide -NO₂, -CONHNH₂ Not reported
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxybenzohydrazide -Cl, -OCH₃, -CONHNH₂ Not reported
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-Chloro-4-methylphenyl Propanehydrazide -Cl, -CONHNH(CH₂)₂CH₃ Not reported
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide Methyl 4-Hydroxybenzohydrazide -OH, -CONHNH₂ Not reported
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 4-Nitrophenyl 4-Amino -NO₂, -NH₂ >340°C
Key Observations:
  • Electron Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) groups in analogs . This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions.
  • Stability: High melting points (>340°C) in nitro- and amino-substituted analogs suggest strong crystalline packing, which may correlate with thermal stability .

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